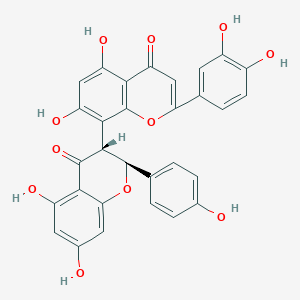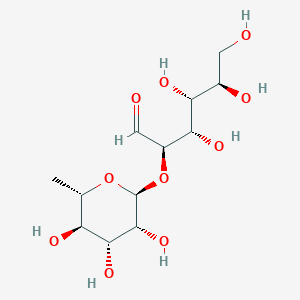
Neohesperidose
Overview
Description
Neohesperidose is a disaccharide present in some flavonoids and can be found in species of Typha . It is also known by other names such as α-L-Rhamnopyranosyl-(1→2)-D-glucose .
Synthesis Analysis
Neohesperidose can be synthesized from 1,3,4,6-Tetra-O-acetyl-α-D-glucopyranose and 2,3,4-Tri-O-acetyl-α-L-rhamnopyranosylbromid . These can be condensed to form Neohesperidose-Heptaacetat, which can then be deacetylated with Natriummethanolat .
Molecular Structure Analysis
The systematic IUPAC name for Neohesperidose is (2R,3S,4R,5R)-3,4,5,6-Tetrahydroxy-2-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}hexanal . Its molecular formula is C12H22O10 and it has a molar mass of 326.29 g/mol .
Chemical Reactions Analysis
In the metabolism of Neohesperidose, major reactions involved are hydrolysis, glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation .
Physical And Chemical Properties Analysis
Neohesperidose has a density of 1.662 g/mL . It is related to compounds like Rhamnose and Glucose .
Scientific Research Applications
Pharmacology
Application Summary
Neohesperidose is utilized in pharmacology for its potential therapeutic effects. It’s a part of the compound Neohesperidin, which exhibits antioxidant, anti-inflammatory, and neuroprotective activities .
Methods of Application
In pharmacological studies, Neohesperidose derivatives are often tested in vitro using cell cultures or in vivo in animal models. The compounds are administered in controlled doses, and their metabolic pathways, including hydrolysis and glucuronidation, are studied .
Results and Outcomes
The results indicate that Neohesperidose derivatives can modulate signaling pathways like Akt/Nrf2/HO-1 and PPARγ, which are crucial for ameliorating diseases. However, further research, including clinical trials, is needed to fully understand its therapeutic efficacy .
Biochemistry
Application Summary
In biochemistry, Neohesperidose’s role in the biosynthesis of flavonoids is of interest. It’s involved in the metabolic reactions of compounds like Neohesperidin .
Methods of Application
Biochemical assays are used to study the enzymatic pathways involving Neohesperidose, focusing on reactions like sulfation and lactylation .
Results and Outcomes
Studies have shown that Neohesperidose derivatives participate in complex biochemical processes that could be harnessed for developing new biochemical applications .
Nutrition
Application Summary
Neohesperidose is significant in nutrition as a component of Neohesperidin dihydrochalcone (NHD), a non-nutritive sweetener used in food products .
Methods of Application
NHD is synthesized from Neohesperidose and evaluated for its taste-improving qualities in various food items .
Results and Outcomes
NHD has been found to be a potent sweetener, about 1000 times sweeter than sucrose, making it a valuable additive in the food industry .
Biotechnology
Application Summary
Neohesperidose is used in biotechnology for the development of microbial β-diglycosidases, enzymes that break down plant diglycoconjugated flavonoids .
Methods of Application
Microorganisms are engineered to produce β-diglycosidases, which are then harvested and utilized to degrade flavonoid glycosides .
Results and Outcomes
The application of these enzymes has potential in industrial processes, such as improving the taste of plant-based foods and beverages .
Medicine
Application Summary
In medicine, Neohesperidose derivatives are explored for their potential in treating bone disorders and promoting pro-osteogenic differentiation in stem cell therapies .
Methods of Application
Clinical studies and trials are conducted to assess the efficacy of Neohesperidose derivatives in bone health and regeneration .
Results and Outcomes
Preliminary findings suggest positive effects on bone disorders, but more research is required to confirm these benefits and develop practical treatments .
Agriculture
Application Summary
Agriculturally, Neohesperidose is studied for its role in plant protection and nitrogen fixation, owing to its presence in flavonoids that regulate cellular processes in plants .
Methods of Application
Research involves analyzing the impact of Neohesperidose-containing compounds on plant growth and resistance to diseases .
Results and Outcomes
Findings indicate that Neohesperidose may contribute to the development of natural plant protectants and fertilizers, enhancing crop yield and health .
Safety And Hazards
properties
IUPAC Name |
(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O10/c1-4-7(16)10(19)11(20)12(21-4)22-6(3-14)9(18)8(17)5(15)2-13/h3-13,15-20H,2H2,1H3/t4-,5+,6-,7-,8+,9+,10+,11+,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEBASLZIGFWEU-YMKBBEOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-O-(6-Deoxy-alpha-L-mannopyranosyl)-D-glucose | |
CAS RN |
17074-02-1 | |
| Record name | Neohesperidose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17074-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-O-(6-Deoxy-alpha-L-mannopyranosyl)-D-glucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017074021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-O-(6-deoxy-α-L-mannopyranosyl)-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.379 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






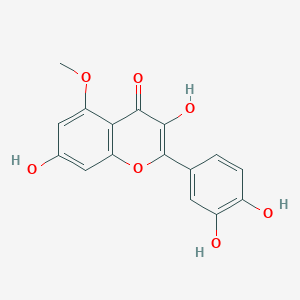


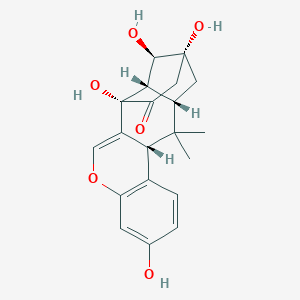
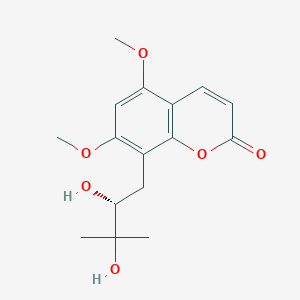
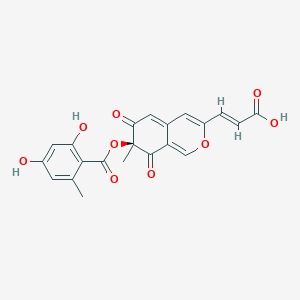
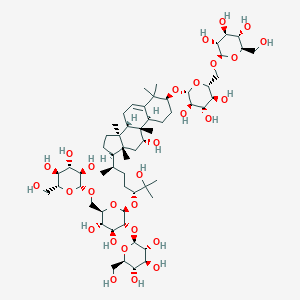

![1'-Benzyl-2-(4-methoxyphenyl)-9-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B191903.png)
